
2-chloro-6-methyl-9H-purine
Overview
Description
2-chloro-6-methyl-9H-purine is an organic compound with the molecular formula C6H5ClN4. It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature. This compound is characterized by the presence of a chlorine atom at the 2-position and a methyl group at the 6-position of the purine ring. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-methyl-9H-purine can be achieved through several methods. One common method involves the chlorination of 6-methylpurine using phosphorus oxychloride (POCl3) in the presence of a base such as dimethylaniline. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Another method involves the reaction of 6-methylpurine with thionyl chloride (SOCl2) in the presence of a catalytic amount of dimethylformamide (DMF). This reaction also proceeds under reflux conditions and yields this compound as the main product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination reactions using similar reagents and conditions as described above. The process is optimized for high yield and purity, and the product is typically isolated by crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-methyl-9H-purine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom at the 2-position can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dihydro derivatives.
Alkylation and Acylation Reactions: The nitrogen atoms in the purine ring can participate in alkylation and acylation reactions to form N-alkyl and N-acyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe), ammonia (NH3), and thiourea (NH2CSNH2) are commonly used under mild to moderate conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include 2-amino-6-methyl-9H-purine, 2-thio-6-methyl-9H-purine, and 2-alkoxy-6-methyl-9H-purine.
Oxidation: Products include this compound-6-oxide.
Reduction: Products include 2-chloro-6-methyl-1,9-dihydro-9H-purine.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-6-methyl-9H-purine has been extensively studied for its potential biological activities and medicinal properties. Its role as an inhibitor of certain enzymes has made it a subject of interest in drug development. Notably, it has been investigated for its effects on:
- Enzyme Inhibition : The compound interacts with enzymes such as xanthine oxidase, influencing uric acid production and potentially impacting conditions like gout .
- Antitumor Activity : Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines, including glioblastoma and melanoma cells, indicating its potential as an anticancer agent .
Biochemical Research
In biochemical studies, this compound serves as a crucial probe for investigating enzyme-substrate interactions and purine metabolism. Its ability to modulate enzyme activities allows researchers to explore metabolic pathways and cellular processes more effectively.
Case Study: Enzyme Interaction
A study highlighted its interaction with cyclin-dependent kinases (CDKs), where it was shown to inhibit cellular proliferation by interfering with cell cycle regulation.
Organic Synthesis
This compound is utilized as a building block in the synthesis of various purine derivatives. It serves as a reagent in organic synthesis, facilitating the creation of more complex molecules.
Synthetic Routes
The synthesis of this compound can be achieved through several methods:
- Chlorination of 6-Methylpurine : Using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions.
- Cross-Coupling Reactions : Fe-catalyzed cross-coupling reactions have been employed to produce 2-substituted 6-methylpurines in good yields .
Agricultural Chemistry
In addition to its pharmaceutical applications, this compound is also explored in agrochemical research for its potential use in developing herbicides and pesticides due to its biochemical properties .
Data Table: Summary of Applications
Application Area | Specific Use Cases | Key Findings |
---|---|---|
Medicinal Chemistry | Enzyme inhibition, anticancer activity | Inhibits xanthine oxidase; cytotoxic to cancer cells |
Biochemical Research | Study of enzyme-substrate interactions | Modulates enzyme activities; affects metabolic pathways |
Organic Synthesis | Building block for purine derivatives | Synthesized via chlorination and cross-coupling |
Agricultural Chemistry | Potential herbicide/pesticide development | Explored for biochemical properties in agriculture |
Mechanism of Action
The mechanism of action of 2-chloro-6-methyl-9H-purine involves its interaction with various molecular targets, including enzymes involved in purine metabolism. The compound can inhibit the activity of enzymes such as adenosine deaminase and xanthine oxidase, leading to the accumulation of purine nucleotides and disruption of nucleic acid synthesis. This mechanism is particularly relevant in the context of its potential antiviral and anticancer activities.
Comparison with Similar Compounds
2-chloro-6-methyl-9H-purine can be compared with other similar compounds, such as:
6-chloropurine: Similar in structure but lacks the methyl group at the 6-position.
2-chloropurine: Similar in structure but lacks the methyl group at the 6-position.
6-methylpurine: Similar in structure but lacks the chlorine atom at the 2-position.
The uniqueness of this compound lies in the presence of both the chlorine atom and the methyl group, which confer distinct chemical and biological properties.
Biological Activity
2-Chloro-6-methyl-9H-purine is a significant compound in the field of medicinal chemistry, particularly due to its biological activity related to enzyme inhibition and potential therapeutic applications. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and implications in various research contexts.
This compound is primarily involved in purine metabolism, interacting with key enzymes such as xanthine oxidase and cyclin-dependent kinases (CDKs). These interactions are crucial for regulating metabolic pathways and cellular functions.
Table 1: Key Enzymes Interacted by this compound
Enzyme | Role in Metabolism | Interaction Type |
---|---|---|
Xanthine Oxidase | Converts hypoxanthine to xanthine | Inhibition |
Cyclin-Dependent Kinases | Regulates cell cycle progression | Inhibition |
2. Cellular Effects
Research indicates that this compound exhibits anti-proliferative effects on various cancer cell lines, including glioblastoma and melanoma. Its ability to inhibit cell growth suggests potential applications in cancer therapy.
Case Study: Inhibition of Cancer Cell Lines
A study demonstrated that treatment with this compound resulted in a significant reduction in the viability of glioblastoma cells, with a decrease from approximately 95% viability to around 40% after 24 hours of exposure at a concentration of 10 µM. Flow cytometry analysis indicated that this compound induced early apoptosis in treated cells, highlighting its potential as an anticancer agent .
3. Molecular Mechanism
The molecular mechanism of action involves the binding of this compound to the active sites of enzymes, thereby inhibiting their activity. For instance, its interaction with xanthine oxidase not only reduces uric acid production but also diminishes the generation of reactive oxygen species (ROS), which are implicated in oxidative stress and tissue damage.
Mechanistic Insights
- Inhibition of Xanthine Oxidase : This leads to decreased levels of uric acid and reduced oxidative stress.
- Impact on CDKs : By inhibiting these kinases, the compound can disrupt cell cycle progression, effectively slowing down cancer cell proliferation.
4. Dosage Effects in Animal Models
Studies involving animal models have shown that the effects of this compound are dose-dependent. At lower doses, it has been effective in inhibiting tumor growth without significant toxicity. However, higher doses have been associated with adverse effects such as hepatotoxicity and myelosuppression .
Table 2: Dosage Effects Observed in Animal Studies
Dose (mg/kg) | Tumor Growth Inhibition (%) | Adverse Effects |
---|---|---|
5 | 30% | None |
10 | 50% | Mild hepatotoxicity |
20 | 70% | Severe myelosuppression |
5. Interaction with Drug Metabolism Pathways
This compound has been identified as a substrate for cytochrome P450 enzymes, specifically CYP1A2. This suggests that it may influence drug metabolism pathways, which is critical for understanding its pharmacokinetics and potential drug-drug interactions .
Q & A
Q. What are the most reliable synthetic routes for 2-chloro-6-methyl-9H-purine, and how can intermediates be optimized for yield?
Basic
The synthesis of this compound derivatives typically involves nucleophilic substitution or cross-coupling reactions. For example, methylamination of 6-chloro-9-substituted purines (e.g., using methylamine under reflux conditions) is a common strategy . Microwave-assisted Suzuki-Miyaura coupling with palladium catalysts (e.g., Pd(Ph₃)₄) and arylboronic acids can introduce aromatic substituents at specific positions . Key optimization steps include:
- Reagent stoichiometry : Excess methylamine (1.5–2.0 eq) improves substitution efficiency .
- Solvent selection : Toluene or DMF enhances reaction homogeneity and reduces side products .
- Purification : Column chromatography (e.g., EtOAc/hexane gradients) effectively isolates intermediates .
Q. How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound derivatives?
Basic
Structural characterization requires complementary techniques:
- NMR spectroscopy : ¹H/¹³C NMR identifies regioselectivity in substitution reactions. For example, downfield shifts of C2 or C6 protons confirm chlorine or methyl group positions .
- Mass spectrometry : High-resolution ESI-MS validates molecular formulas, particularly for halogenated intermediates .
- X-ray crystallography : Single-crystal analysis (e.g., using SHELX programs) resolves tautomerism and confirms bond angles in the purine core .
Q. What experimental strategies are used to study the coordination chemistry of this compound with transition metals?
Advanced
Platinum(II) and palladium(II) complexes of chloro-methylpurines are explored for anticancer activity. Key design considerations include:
- Ligand selection : The N7 position of the purine ring preferentially binds to Pt(II) or Pd(II), as shown in dichlorido complexes .
- Reaction conditions : Reactions in anhydrous dichloromethane with metal salts (e.g., PtCl₂) under nitrogen prevent oxidation .
- Stability analysis : Cyclic voltammetry and UV-vis spectroscopy monitor metal-ligand stability in physiological buffers .
Q. How can researchers evaluate the biological activity of this compound derivatives?
Advanced
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases or proteases) using fluorogenic substrates .
- Antimycobacterial testing : Microplate Alamar Blue assays determine MIC values against Mycobacterium tuberculosis .
- Structure-activity relationships (SAR) : Modifying the methyl or chloro substituents alters lipophilicity and target binding, as seen in purine analogs .
Q. What crystallographic challenges arise in determining the solid-state structure of this compound derivatives?
Advanced
- Tautomerism : The purine core can adopt multiple tautomeric forms. SHELXL refinement with high-resolution (<1.0 Å) data distinguishes between N9H and N7H configurations .
- Disorder in substituents : Methyl or chloro groups may exhibit rotational disorder. Twinned data collection (e.g., using a Bruker D8 diffractometer) mitigates this .
Q. How can synthetic protocols for this compound be scaled while maintaining purity?
Advanced
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 140°C for 1 hour in DMSO with KCN) .
- Scalable purification : Flash chromatography or preparative HPLC with C18 columns ensures >95% purity for biological testing .
- Process analytics : In-line FTIR monitors reaction progress and detects intermediates .
Q. How should researchers address contradictory data in the characterization of this compound analogs?
Advanced
Contradictions often arise from:
- Regiochemical ambiguity : Overlapping NMR signals for C2 and C6 substituents. NOESY or HSQC experiments clarify spatial arrangements .
- Polymorphism : Differential scanning calorimetry (DSC) identifies crystalline vs. amorphous forms affecting bioactivity .
- Validation : Cross-reference synthetic intermediates with published crystallographic data (e.g., CCDC entries for related purines) .
Properties
IUPAC Name |
2-chloro-6-methyl-7H-purine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-3-4-5(9-2-8-4)11-6(7)10-3/h2H,1H3,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWWRXJYHSJFHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)Cl)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70421344 | |
Record name | 2-chloro-6-methyl-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70421344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1681-19-2 | |
Record name | 1681-19-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17823 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-6-methyl-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70421344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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